![molecular formula C8H4BrNO2S B1287050 5-Bromobenzo[d]isothiazole-3-carboxylic acid CAS No. 677304-78-8](/img/structure/B1287050.png)

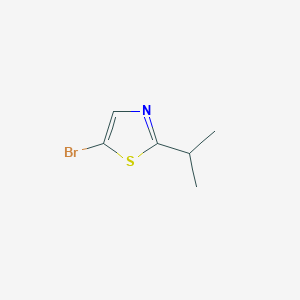

5-Bromobenzo[d]isothiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

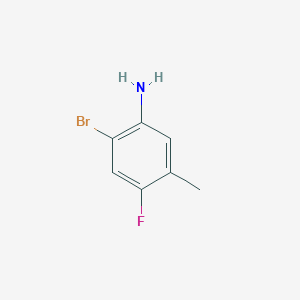

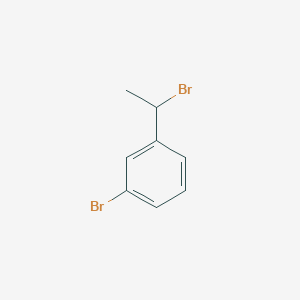

5-Bromobenzo[d]isothiazole-3-carboxylic acid is a compound that is part of the isothiazole family, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms adjacent to each other. The presence of the bromine atom and the carboxylic acid group in the compound suggests potential reactivity and applications in various chemical syntheses and possibly in the development of pharmaceuticals or materials with specific properties.

Synthesis Analysis

The synthesis of isothiazole derivatives can be achieved through various methods. For instance, the reaction of ammonium salts of 5(2H)-isothiazolethiones with different reagents can lead to the formation of substituted isothiazoles, as described in the synthesis of 5-(p-bromophenacylthio)- and 5-(carbamoylthio)isothiazoles . Additionally, a CuBr2-catalyzed annulation process has been used to synthesize benzo[d]isothiazole derivatives, demonstrating the role of copper bromide in facilitating the formation of these heterocycles . These methods highlight the versatility of reactions that can be employed to synthesize isothiazole-based compounds, including this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by FT-IR, NMR spectroscopy, and X-ray diffraction studies . These techniques are essential for determining the molecular conformation and verifying the identity of synthesized compounds, which is also applicable to the analysis of this compound.

Chemical Reactions Analysis

Isothiazole derivatives can participate in a range of chemical reactions. The presence of a carboxylic acid group in this compound suggests that it could undergo reactions typical of carboxylic acids, such as esterification or amide formation. Moreover, the bromine atom could be involved in further substitution reactions, potentially leading to the synthesis of various functionalized derivatives . The reactivity of similar compounds has been explored in the context of antimicrobial activities, where substituted phenyl-1H-1,2,3-triazoles were synthesized from related bromobenzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives can be inferred from spectroscopic data and computational studies. For instance, the vibrational and electronic properties of 2-amino-5-bromobenzoic acid were analyzed using FT-IR, FT-Raman, UV spectra, and DFT calculations, providing insights into the molecular conformation and stability of the compound . These properties are crucial for understanding the behavior of this compound in different environments and its potential applications.

Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromobenzo[d]isothiazole-3-carboxylic acid plays a critical role in the synthesis of various biologically active compounds through selective nucleophilic chemistry. For instance, it has been utilized in the synthesis of drug-like isoxazoles by treating trifunctionalized cores with different amines and thiophenols, showcasing its versatility in generating a library of compounds with potential pharmaceutical applications (Robins et al., 2007). Additionally, its derivatives have been shown to form complexes with palladium(II) chloride, demonstrating high catalytic activity in the Suzuki reaction, which is pivotal for creating cross-coupled products in organic synthesis (Potkin et al., 2019).

Biological Activities

Derivatives containing isoxazole and isothiazole moieties synthesized from this compound have been observed to exhibit synergetic effects in combination with first-line antitumor drugs, suggesting their potential as adjuvants in chemotherapy for brain tumors (Kletskov et al., 2018). This indicates the compound's significance in the development of new cancer treatments.

Material Science and Catalysis

The compound also finds applications in material science and catalysis. For example, it has been involved in the synthesis of heterocyclic dyes, where it acts as a precursor for generating complex dyes with specific optical properties (Tao et al., 2019). Such dyes are crucial for developing new materials with unique light absorption and emission characteristics, potentially useful in optical devices and sensors.

Antimicrobial and Anti-Inflammatory Applications

Further, its halogenated derivatives have been synthesized and evaluated for antimicrobial and anti-inflammatory activities, demonstrating significant biological effects. For instance, certain benzoxazole-5-carboxylic acids showed promising anti-inflammatory and cytotoxic activities, highlighting their potential as therapeutic agents (Thakral et al., 2022). This underscores the compound's utility in discovering new drugs with anti-inflammatory and anticancer properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351 . These suggest avoiding breathing dust, fume, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

5-bromo-1,2-benzothiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSFFGFRQGXQEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590057 |

Source

|

| Record name | 5-Bromo-1,2-benzothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

677304-78-8 |

Source

|

| Record name | 5-Bromo-1,2-benzothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)